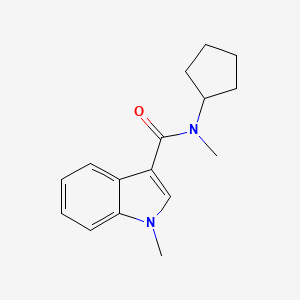
N-cyclopentyl-N,1-dimethylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,1-dimethylindole-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound is widely used in scientific research to study the effects of cannabinoids on the human body.
Mécanisme D'action
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CB1 receptors are mainly found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 has a wide range of biochemical and physiological effects on the human body. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It also affects appetite, mood, and memory. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 has been shown to have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the effects of cannabinoids on the human body. However, one of the limitations of using N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is its potential toxicity and side effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are many future directions for research on N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its effects on the human body. One area of research is the development of new cannabinoid-based drugs that can target specific receptors and have fewer side effects. Another area of research is the investigation of the long-term effects of N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 on the brain and central nervous system. Additionally, more research is needed to understand the mechanisms of action of N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 and its potential therapeutic applications.
Méthodes De Synthèse
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is synthesized by reacting 1,1-dimethylindole-3-carboxaldehyde with cyclopentyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then treated with dimethylamine and acetic anhydride to yield N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940.
Applications De Recherche Scientifique
N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is widely used in scientific research to study the effects of cannabinoids on the human body. It is used to investigate the mechanisms of action of cannabinoids, their effects on the central nervous system, and their potential therapeutic applications. N-cyclopentyl-N,1-dimethylindole-3-carboxamide 55,940 is also used in the development of new cannabinoid-based drugs.
Propriétés
IUPAC Name |
N-cyclopentyl-N,1-dimethylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17-11-14(13-9-5-6-10-15(13)17)16(19)18(2)12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTQBOGTZYFQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N,1-dimethylindole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)






![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)

![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)